2-ethyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}butanamide
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Overview
Description
2-ethyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}butanamide is a complex organic compound that belongs to the class of thienopyrazoles This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, a phenyl group, and an ethyl-butanamide side chain
Mechanism of Action
Target of action
The compound “2-ethyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}butanamide” belongs to the class of pyrazoles and thieno-pyrazoles . Pyrazoles are known to interact with various biological targets such as enzymes, receptors, and ion channels .
Biochemical pathways
Pyrazoles have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal effects .
Result of action
Based on the known activities of pyrazoles, it could potentially have effects on cell proliferation, inflammation, or microbial growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-c]pyrazole ring.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using phenyl halides and a suitable catalyst.
Attachment of the Ethyl-Butanamide Side Chain: The final step involves the coupling of the thieno[3,4-c]pyrazole core with an ethyl-butanamide moiety, typically through an amide bond formation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow processes to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The phenyl group and other substituents can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Phenyl halides, alkyl halides, catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized thienopyrazole derivatives, while reduction may produce reduced amide compounds.
Scientific Research Applications
2-ethyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
2-ethyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide: Similar structure but with an acetamide side chain.
2-ethyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}propionamide: Similar structure but with a propionamide side chain.
Uniqueness
2-ethyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}butanamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the ethyl-butanamide side chain, in particular, differentiates it from other similar compounds and may influence its biological activity and reactivity.
Properties
IUPAC Name |
2-ethyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-3-12(4-2)17(21)18-16-14-10-22-11-15(14)19-20(16)13-8-6-5-7-9-13/h5-9,12H,3-4,10-11H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWPEPKKNIZVOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C2CSCC2=NN1C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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